molecular formula C11H12FNO3 B8134136 Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate

Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate

Cat. No.: B8134136
M. Wt: 225.22 g/mol
InChI Key: IGMZQCZIQAHMDJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate is a chemical compound with a complex structure that includes a fluorinated benzene ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate has been investigated as a potential therapeutic agent due to its ability to interact with biological targets. It serves as a precursor in the synthesis of more complex molecules that exhibit pharmacological activity.

  • Case Study : Research has shown that derivatives of this compound can act as inhibitors of specific enzymes involved in cancer progression. For instance, in studies focused on protein arginine methyltransferases (PRMTs), modifications of this compound have demonstrated selective inhibition properties, which could lead to new cancer therapies .

Biochemical Studies

The compound is utilized in studying enzyme interactions and protein binding mechanisms. Its structural features allow researchers to explore how modifications affect biological activity.

  • Case Study : A study highlighted the role of this compound in modulating the activity of CARM1, an enzyme implicated in cancer cell migration. The compound was shown to inhibit CARM1 activity effectively, providing insights into its potential use in cancer treatment .

Material Science

Due to its unique chemical structure, this compound is also being explored for applications in materials science, particularly in the development of specialty chemicals.

  • Data Table: Properties and Applications
PropertyDescriptionApplication
Fluorine SubstitutionEnhances lipophilicity and metabolic stabilityDrug design
Amino GroupPotential for hydrogen bondingBiochemical assays
Carbonyl FunctionalityReactivity in organic synthesisMaterial development

Mechanism of Action

The mechanism by which Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzoates and amino-substituted esters. Examples include:

  • Methyl 4-(3-amino-3-oxopropyl)-2-fluorobenzoate
  • Ethyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate

Uniqueness

Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

Methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C12H14FNO3\text{C}_{12}\text{H}_{14}\text{FNO}_3

This compound features a fluorobenzene moiety and an amino acid derivative, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group allows for hydrogen bonding with target proteins, enhancing its binding affinity. This compound may act through several mechanisms:

  • Inhibition of Enzyme Activity : By mimicking substrates or cofactors, it can inhibit enzymes involved in metabolic pathways.
  • Modulation of Signaling Pathways : It may influence key signaling cascades that regulate cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency.

Cell Line IC50 (µM) Effect
MCF-710.5Growth inhibition
A54912.2Growth inhibition

Data sourced from experimental assays on cell viability.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in modulating immune responses.

Case Studies and Research Findings

  • Study on MCF-7 Cells :
    A study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability after 48 hours, with morphological changes consistent with apoptosis observed under microscopy .
  • Mechanistic Insights :
    Further investigations revealed that the compound activates caspase pathways, leading to apoptosis. Increased levels of cleaved caspase-3 were detected following treatment, confirming its role in inducing programmed cell death .
  • In Vivo Studies :
    Preliminary in vivo studies using xenograft models demonstrated that this compound significantly inhibited tumor growth compared to controls, supporting its potential as an effective therapeutic agent .

Properties

IUPAC Name

methyl 4-(3-amino-3-oxopropyl)-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-3,6H,4-5H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZQCZIQAHMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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